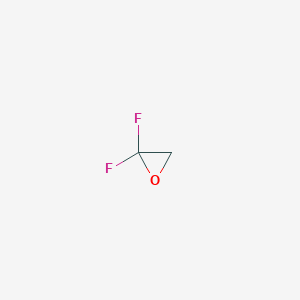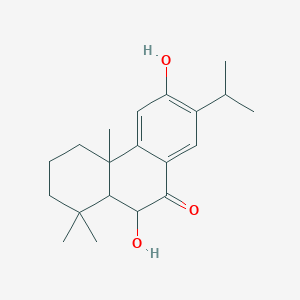
H-Tyr(PO3H2)-Val-Asn-Val-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Tyr(PO3H2)-Val-Asn-Val-OH is a synthetic peptide composed of four amino acids: tyrosine, valine, asparagine, and valine. The tyrosine residue is phosphorylated, which adds a phosphate group (PO3H2) to the molecule. This phosphorylation is significant as it plays a crucial role in various biological processes, including signal transduction and protein-protein interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr(PO3H2)-Val-Asn-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Phosphorylation: The tyrosine residue is phosphorylated using phosphoramidite chemistry or other phosphorylation reagents.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Tyr(PO3H2)-Val-Asn-Val-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: The phosphate group on tyrosine can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles can be used to substitute the phosphate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with modified tyrosine residues.
Scientific Research Applications
H-Tyr(PO3H2)-Val-Asn-Val-OH has several applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Helps in understanding protein-protein interactions and signal transduction pathways.
Medicine: Investigated for its potential role in therapeutic interventions targeting phosphorylation-related diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-Tyr(PO3H2)-Val-Asn-Val-OH involves its interaction with specific molecular targets, primarily protein tyrosine phosphatases and kinases. The phosphorylated tyrosine residue can mimic natural substrates, allowing researchers to study the effects of phosphorylation on protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
H-Tyr(PO3H2)-OH: A simpler phosphorylated tyrosine derivative used in similar research applications.
H-Tyr(3-I)-OH: An iodinated tyrosine derivative used as a tyrosine hydroxylase inhibitor.
Uniqueness
H-Tyr(PO3H2)-Val-Asn-Val-OH is unique due to its specific sequence and phosphorylation state, which allows it to be used in more specialized studies related to protein interactions and signal transduction. Its tetrapeptide structure provides a more complex model compared to simpler phosphorylated amino acids.
Properties
Molecular Formula |
C23H36N5O10P |
|---|---|
Molecular Weight |
573.5 g/mol |
IUPAC Name |
2-[[4-amino-2-[[2-[[2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H36N5O10P/c1-11(2)18(22(32)26-16(10-17(25)29)21(31)28-19(12(3)4)23(33)34)27-20(30)15(24)9-13-5-7-14(8-6-13)38-39(35,36)37/h5-8,11-12,15-16,18-19H,9-10,24H2,1-4H3,(H2,25,29)(H,26,32)(H,27,30)(H,28,31)(H,33,34)(H2,35,36,37) |
InChI Key |
LFCOMFIDVQJRLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B12103328.png)




![1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B12103356.png)

![[(2R)-5,5-Dimethyloxolan-2-yl]methanamine](/img/structure/B12103372.png)

![6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12103386.png)
![3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene](/img/structure/B12103387.png)

